molecular formula C10H9N5OS B15066767 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 112752-65-5

4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B15066767
CAS No.: 112752-65-5
M. Wt: 247.28 g/mol
InChI Key: UCRHELXSNNYTIB-UHFFFAOYSA-N
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Description

4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline ring, imparts distinct chemical and physical properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst to form the triazoloquinazoline core. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties.

Properties

CAS No.

112752-65-5

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

4-amino-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C10H9N5OS/c1-17-10-13-12-9-14(10)7-5-3-2-4-6(7)8(16)15(9)11/h2-5H,11H2,1H3

InChI Key

UCRHELXSNNYTIB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N

Origin of Product

United States

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